N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features a benzothiazole ring substituted with methoxy and nitro groups, as well as a pyridinylmethyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Nitration: The nitro group can be introduced through nitration reactions using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with Pyridinylmethyl Group: The final step involves coupling the benzothiazole derivative with a pyridinylmethyl group, which can be achieved through nucleophilic substitution reactions using appropriate pyridine derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen in the presence of a catalyst can convert the nitro group to an amino group.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential antimicrobial and antiviral activities, as well as its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known biological activities of benzothiazole derivatives.
Industry: The compound may be used in the development of new materials, dyes, and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: Known for its anticancer properties.
N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamide: Studied for its anti-inflammatory effects.
N-(benzo[d]thiazol-2-yl)-2-piperidinobenzamide: Investigated for its antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-30-17-8-9-18(31-2)20-19(17)24-22(32-20)25(13-14-5-4-10-23-12-14)21(27)15-6-3-7-16(11-15)26(28)29/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCERSEJIEXAKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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